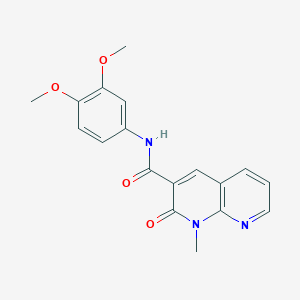

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

The compound “N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a 1,8-naphthyridine derivative characterized by a bicyclic aromatic core substituted with a methyl group at the 1-position, a ketone at the 2-position, and a carboxamide moiety at the 3-position. The carboxamide nitrogen is further substituted with a 3,4-dimethoxyphenyl group, which confers distinct electronic and steric properties. The compound’s synthesis and characterization likely employ crystallographic tools such as SHELX and ORTEP-3 for structural validation .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-21-16-11(5-4-8-19-16)9-13(18(21)23)17(22)20-12-6-7-14(24-2)15(10-12)25-3/h4-10H,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKHLDQBCYIXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting with the formation of the naphthyridine core. One common approach is the condensation of appropriate precursors, such as 3,4-dimethoxyaniline and a suitable β-keto ester, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as amines or alcohols.

Substitution: Introduction of various alkyl or aryl groups at specific positions on the naphthyridine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.

Biology: N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

Medicine: In the medical field, this compound is being explored for its therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: The compound's unique properties also make it valuable in industrial applications, such as the development of new materials and chemical processes. Its stability and reactivity can be harnessed for various industrial purposes.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and cellular functions, leading to the desired biological outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, contrasting with fluorinated or unsubstituted aryl groups in analogs .

- Modifications at the 1-position (e.g., methyl vs. pentyl or hydroxyhexyl) influence lipophilicity and steric bulk .

- The presence of additional functional groups (e.g., hydroxy, amino) in analogs like OZ1 may enhance solubility or target binding .

Key Observations :

- Yields vary significantly (25–60%), influenced by purification methods (e.g., HPLC vs. TLC) and reaction conditions .

Crystallographic and Analytical Methods

The structural elucidation of these compounds relies on:

- SHELX Software : Widely used for small-molecule refinement, enabling precise determination of bond lengths and angles .

- ORTEP-3 and WinGX : Tools for generating thermal ellipsoid plots and managing crystallographic data .

- Spectroscopic Techniques : IR, NMR, and LC-MS (as in ) validate purity and functional groups .

Biological Activity

N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Compound Overview

Chemical Structure and Properties

- Molecular Formula: C17H18N2O4

- Molecular Weight: 318.34 g/mol

- CAS Number: 899983-98-3

- The compound features a naphthyridine core with a carboxamide group and a dimethoxyphenyl substituent, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the Naphthyridine Core: This involves cyclization reactions using appropriate precursors.

- Substitution Reactions: The introduction of the dimethoxyphenyl group is achieved through electrophilic aromatic substitution.

Antimicrobial Activity

Research indicates that compounds within the naphthyridine family exhibit significant antimicrobial properties. For instance:

- In vitro Studies: Naphthyridines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Activity (MIC) | Target Organism |

|---|---|---|

| This compound | 5 µg/mL | S. aureus |

| This compound | 10 µg/mL | E. coli |

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Mechanism of Action: Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.

| Study | Cancer Type | IC50 (µM) |

|---|---|---|

| Study A | Breast Cancer | 15 |

| Study B | Lung Cancer | 20 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives:

- Substituent Effects: The presence of methoxy groups enhances lipophilicity and cellular uptake.

- Core Modifications: Alterations to the naphthyridine core can significantly impact potency against specific targets.

Case Studies

One notable case study involved the evaluation of a series of naphthyridine derivatives for their antileishmanial activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.